N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
CAS No.:
Cat. No.: VC17761871
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3 |
|---|---|
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline |
| Standard InChI | InChI=1S/C12H15N3/c1-10-11(9-14-15(10)2)8-13-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3 |
| Standard InChI Key | HKKPXXUMVOCXEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNC2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline, reflects its bifunctional architecture: a 1,5-dimethylpyrazole ring connected to an aniline group through a methylene (-CH₂-) linker. X-ray crystallography of related pyrazole-aniline hybrids reveals planar geometries for the pyrazole and aniline moieties, with bond lengths such as C–N (1.329 Å) and C–C (1.391 Å) indicating significant electron delocalization . The methyl groups at positions 1 and 5 introduce steric hindrance, influencing reactivity and intermolecular interactions .
Table 1: Molecular Properties of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N₃ | |
| Molecular Weight (g/mol) | 201.27 | |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]aniline | |
| Canonical SMILES | CC1=C(C=NN1C)CNC2=CC=CC=C2 |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds shows distinct signals for pyrazole ring protons (δ 6.2–7.8 ppm) and aniline aromatic protons (δ 6.5–7.3 ppm). The methylene bridge protons typically resonate at δ 3.8–4.2 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm . Infrared (IR) spectra feature N–H stretching vibrations at 3350–3450 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .
Synthesis and Preparation
Synthetic Routes
The synthesis of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]aniline typically involves a two-step protocol:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic or basic conditions yields 1,5-dimethylpyrazole .
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Mannich Reaction: The pyrazole’s methyl group undergoes alkylation with formaldehyde and aniline in the presence of a catalyst (e.g., HCl or BF₃·Et₂O) to introduce the aniline moiety .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, acetylacetone, EtOH, reflux | 75–85 | |
| Mannich Reaction | Formaldehyde, aniline, HCl, 60°C | 60–70 |
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Purity is confirmed by high-performance liquid chromatography (HPLC) and melting point analysis (reported range: 98–102°C).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate no decomposition under ambient conditions for ≥6 months, though prolonged exposure to light may induce minor degradation .
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting endotherm at 98–102°C, consistent with its crystalline nature. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with complete degradation by 300°C .
Industrial and Research Applications
Materials Science
The compound’s rigid structure and electron-rich aromatic systems make it a candidate for:
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Organic Semiconductors: Charge carrier mobility of 0.12 cm²/V·s in thin-film transistors .
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Coordination Polymers: Forms stable complexes with Cu(II) and Zn(II) for catalytic applications .
Analytical Chemistry
As a derivatization agent in gas chromatography (GC), it enhances detection of carbonyl compounds (LOD = 0.1–0.5 ng/mL) .
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